2-methoxyquinoline;2,4,6-trinitrophenol
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Overview
Description
2-methoxyquinoline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 2-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It is known for its applications in medicinal chemistry and organic synthesis. 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition-Metal Catalyzed Synthesis: One common method involves the use of transition-metal catalysts to facilitate the formation of the quinoline ring.
Classical Methods: Traditional methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can also be adapted to produce 2-methoxyquinoline.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The most common method involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. .
Historical Methods: Historically, picric acid was synthesized by nitrating natural substances like indigo and silk.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves controlled nitration processes to ensure safety and efficiency. Modern methods focus on minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-methoxyquinoline can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides for substitution reactions.
Major Products:
- Quinoline N-oxides from oxidation.
- Substituted quinolines from electrophilic substitution.
Types of Reactions:
Reduction: Picric acid can be reduced to form aminophenols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reducing Agents: Sodium sulfide or iron in acidic conditions for reduction.
Nucleophiles: Amines and thiols for substitution reactions.
Major Products:
- Aminophenols from reduction.
- Substituted phenols from nucleophilic substitution.
Scientific Research Applications
2-methoxyquinoline
Chemistry: Used as a building block in the synthesis of complex organic molecules. Biology: Investigated for its potential antimicrobial and anticancer properties . Medicine: Explored as a lead compound in drug discovery for various therapeutic applications. Industry: Utilized in the production of dyes and pigments.
2,4,6-trinitrophenol
Chemistry: Employed in analytical chemistry for the detection of metals and other substances. Biology: Studied for its toxicological effects and environmental impact . Medicine: Historically used as an antiseptic and in burn treatments . Industry: Widely used in the manufacture of explosives, dyes, and as a reagent in chemical synthesis .
Mechanism of Action
2-methoxyquinoline
Mechanism: The biological activity of 2-methoxyquinoline is often attributed to its ability to interact with nucleic acids and proteins, disrupting cellular processes. Molecular Targets: DNA, RNA, and various enzymes involved in cell replication and metabolism .
2,4,6-trinitrophenol
Mechanism: Picric acid exerts its effects through its strong oxidizing properties, leading to cellular damage and disruption of metabolic pathways. Molecular Targets: Cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
2,4-dinitrophenol: Lacks one nitro group, leading to different explosive and chemical properties.
2,4,6-tribromophenol: Similar substitution pattern but with bromine atoms instead of nitro groups.
Uniqueness: The presence of three nitro groups makes 2,4,6-trinitrophenol highly explosive and reactive, distinguishing it from other nitrophenols.
Properties
CAS No. |
36082-64-1 |
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Molecular Formula |
C16H12N4O8 |
Molecular Weight |
388.29 g/mol |
IUPAC Name |
2-methoxyquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H9NO.C6H3N3O7/c1-12-10-7-6-8-4-2-3-5-9(8)11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H |
InChI Key |
WIDKKTUHCLDIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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